Technical Whitepaper: Chemical Structure, Physical Properties, and Analytical Applications of 3-Methylpentanedioic-d4 Acid
Technical Whitepaper: Chemical Structure, Physical Properties, and Analytical Applications of 3-Methylpentanedioic-d4 Acid
Executive Summary
In the fields of metabolomics and pharmaceutical development, the precise quantification of endogenous organic acids is critical for understanding mitochondrial toxicity, metabolic disorders, and drug efficacy. 3-Methylpentanedioic-d4 Acid (also known as 3-Methylglutaric acid-d4) serves as a gold-standard stable isotope-labeled internal standard (SIL-IS). This whitepaper provides an in-depth technical analysis of its chemical properties, biological significance in leucine catabolism, and a self-validating analytical protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Chemical Structure and Isotopic Labeling Rationale
3-Methylpentanedioic acid is a C6 dicarboxylic organic acid. The deuterated analog, 3-Methylpentanedioic-d4 Acid, incorporates four deuterium atoms on the carbon backbone, resulting in a precise mass shift of +4 Da compared to the endogenous molecule[1].
Causality of Experimental Choice: Why utilize a -d4 label rather than a structural analog? In LC-MS/MS, biological matrices (like plasma or urine) contain thousands of uncharacterized compounds that co-elute with the target analyte, causing unpredictable ion suppression or enhancement (the "matrix effect"). Because 3-Methylpentanedioic-d4 Acid shares the exact physicochemical properties of the unlabeled target, it co-elutes perfectly during chromatographic separation. The +4 Da mass shift is strategically large enough to bypass isotopic interference from the natural heavy isotopes ( 13 C, 2 H, 18 O) of the endogenous compound, ensuring that the ratio of unlabeled to labeled ion signals remains perfectly linear regardless of matrix fluctuations[2].
Physical and Chemical Properties
Understanding the physicochemical properties of 3-Methylpentanedioic-d4 Acid is essential for optimizing extraction protocols and chromatographic retention. The presence of two terminal carboxylic acid groups necessitates careful pH control during sample preparation to ensure the molecule remains in a defined ionization state.
| Property | Value / Description |
| Chemical Name | 3-Methylpentanedioic-d4 Acid (3-Methylglutaric acid-d4) |
| CAS Number | 1219798-68-1 |
| Molecular Formula | C 6 H 6 D 4 O 4 |
| Molecular Weight | 150.17 g/mol |
| Exact Mass | 146.057 Da |
| Physical State | Solid at room temperature |
| Melting Point | 80 – 82 °C |
| Boiling Point | 299.0 ± 13.0 °C (at 760 mmHg) |
| Density | 1.2 ± 0.1 g/cm 3 |
| LogP | -0.69 (Hydrophilic, highly water-soluble) |
Data sourced from 2[2] and 1[1].
Biological Context: The Role of 3-Methylglutaric Acid
In mammalian metabolism, unlabeled 3-methylglutaric acid is a conspicuous leucine metabolite. It is classically associated with specific inborn errors of metabolism, particularly deficiencies in the enzymes 3-hydroxy-3-methylglutaryl CoA lyase (HMGCL) and 3-methylglutaconyl CoA hydratase (AUH) [3].
When these pathways are blocked, upstream intermediates are shunted into alternative reduction pathways, leading to the massive accumulation of 3-methylglutaric acid[4]. This accumulation is highly toxic; the acid acts as a non-selective inhibitor of mitochondrial function and Na + , K + -ATPase, inducing reactive oxygen species (ROS) generation and subsequent neurodegeneration[5][6].
Caption: Leucine catabolism pathway illustrating the metabolic shunt to 3-methylglutaric acid.
Analytical Workflow: LC-MS/MS Protocol
To accurately measure endogenous 3-methylglutaric acid in clinical trials or biomarker studies, an isotope-dilution mass spectrometry approach is strictly required. The following self-validating protocol utilizes 3-Methylpentanedioic-d4 Acid to guarantee analytical trustworthiness.
Step-by-Step Methodology
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Standard Preparation: Prepare a master stock of 3-Methylpentanedioic-d4 Acid in LC-MS grade methanol. Dilute to a working internal standard (IS) solution of 500 ng/mL in water.
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Matrix Aliquoting & Spiking: Transfer 100 µL of biological matrix (plasma or urine) into a microcentrifuge tube. Spike precisely 10 µL of the -d4 IS working solution into every sample, calibrator, and Quality Control (QC) vial.
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Protein Precipitation (Causality Check): Add 400 µL of ice-cold acetonitrile. Why ice-cold acetonitrile? Acetonitrile has a lower dielectric constant than methanol, providing superior precipitation of high-molecular-weight proteins while minimizing the co-precipitation and loss of highly polar, low-molecular-weight organic acids like 3-methylglutaric acid.
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Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4 °C to pellet the denatured proteins.
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Supernatant Extraction & Drying: Transfer 350 µL of the supernatant to a clean glass LC vial. Evaporate to complete dryness under a gentle stream of nitrogen gas at 35 °C.
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Reconstitution: Reconstitute the dried extract in 100 µL of mobile phase A (0.1% Formic Acid in Water). The acidic environment ensures the carboxylic groups remain protonated, enhancing retention on a reversed-phase C18 column.
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LC-MS/MS Analysis: Inject 5 µL into the LC-MS/MS system operating in Negative Electrospray Ionization (ESI-) Multiple Reaction Monitoring (MRM) mode.
The Self-Validating System: This protocol enforces data integrity through dynamic self-validation. By monitoring the absolute peak area of the 3-Methylpentanedioic-d4 Acid across the entire analytical run, the system acts as its own quality control. If the IS peak area exhibits a Coefficient of Variation (CV) > 15%, it immediately flags a failure in extraction consistency, injection volume, or severe matrix suppression, automatically invalidating that specific sample batch before false data can be reported.
Caption: Self-validating LC-MS/MS workflow utilizing 3-Methylpentanedioic-d4 Acid as an internal standard.
Applications in Drug Development and Biomarker Discovery
Beyond diagnosing rare genetic acidurias[7], the quantification of organic acids is gaining massive traction in oncology and urology. Recent clinical studies have demonstrated that serum organic acid metabolites—specifically 3-hydroxy-3-methylglutaric acid and its derivatives—serve as highly sensitive diagnostic biomarkers capable of differentiating between benign prostatic hyperplasia (BPH), prostatitis, and prostate cancer[8].
For drug development professionals formulating targeted therapies against mitochondrial dysfunction or metabolic oncology targets, utilizing 3-Methylpentanedioic-d4 Acid guarantees that the pharmacokinetic and pharmacodynamic (PK/PD) data generated meets the stringent bioanalytical validation guidelines required by the FDA and EMA.
References
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ResearchGate. 3-Methylglutaric acid in energy metabolism. Available at: [Link]
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Rupa Health. 3-Methylglutaric Acid Biomarkers. Available at:[Link]
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National Institutes of Health (NIH / PMC). Serum organic acid metabolites can be used as potential biomarkers to identify prostatitis, benign prostatic hyperplasia, and prostate cancer. Available at:[Link]
Sources
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. 3-Methylglutaric acid-d4 (3-methylglutaric acid-d4) | Endogenous Metabolite | 1219798-68-1 | Invivochem [invivochem.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-Methylglutaric Acid | Rupa Health [rupahealth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. revvity.com [revvity.com]
- 8. Serum organic acid metabolites can be used as potential biomarkers to identify prostatitis, benign prostatic hyperplasia, and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
